molecular formula C10H15ClINO2 B564517 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride CAS No. 64584-32-3

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride

Cat. No.: B564517
CAS No.: 64584-32-3
M. Wt: 343.589
InChI Key: OTUXWIRPEPMONF-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride is a synthetic compound known for its psychoactive properties It is a member of the phenethylamine class of compounds, which are known for their stimulant and hallucinogenic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride typically involves the iodination of 2,5-dimethoxyphenethylamine. The process begins with the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenethylamine through a series of reactions including reduction and amination. The final step involves the iodination of the phenethylamine derivative using iodine and a suitable oxidizing agent, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced forms.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating certain psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in its psychoactive effects. The compound’s structure allows it to cross the blood-brain barrier and bind to these receptors, modulating their activity and influencing various neural pathways.

Comparison with Similar Compounds

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride is similar to other phenethylamine derivatives such as:

  • 4-Bromo-2,5-dimethoxyamphetamine (DOB)
  • 2,5-Dimethoxy-4-methylamphetamine (DOM)
  • 2,5-Dimethoxy-4-ethylamphetamine (DOET)

Uniqueness

What sets this compound apart is its iodine substitution, which significantly influences its pharmacological profile and potency. This substitution enhances its ability to interact with serotonin receptors, making it a valuable compound for research into psychoactive substances and their effects on the brain.

Properties

IUPAC Name

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUXWIRPEPMONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668225
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

343.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64584-32-3
Record name 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64584-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-iodophenethylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Record name 64584-32-3
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Record name 2C-I HYDROCHLORIDE
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